

An In-depth Technical Guide to SUVN-911 (Ropanicant)

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Compound of Interest

Compound Name: *Suvn-911*
Cat. No.: *B15617729*

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Introduction

SUVN-911, also known as Ropanicant, is a novel, potent, and selective $\alpha 4\beta 2$ nicotinic acetylcholine receptor (nAChR) antagonist under investigation for the treatment of Major Depressive Disorder (MDD).^{[1][2][3]} Developed by Suven Life Sciences, this compound has demonstrated a promising preclinical and clinical profile, suggesting the potential for a rapid onset of antidepressant effects and a favorable side-effect profile compared to current therapies.^{[2][4]} This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **SUVN-911**.

Chemical Structure and Properties

SUVN-911 is a synthetic organic small molecule with a unique azabicyclo[3.1.0]hexane core structure.^[2] It is being developed as a hydrochloride salt, which is a non-hygroscopic, crystalline solid stable under various storage conditions.

Chemical Identifiers

Identifier	Value
IUPAC Name	(1R,3S,5R)-3-[[[(6-chloropyridin-3-yl)oxy)methyl]-2-azabicyclo[3.1.0]hexane
Other Names	Ropanicant, SUVN 911
CAS Number	2414674-70-5 (free base)
Molecular Formula	C ₁₁ H ₁₃ ClN ₂ O
SMILES	<chem>C1[C@H]2C[C@H]2N[C@@H]1COC3=CN=C(C=C3)Cl</chem>
ChEMBL ID	ChEMBL4650579
DrugBank ID	DB19134

Physicochemical Properties

Property	Value	Source
Molecular Weight	224.69 g/mol	[2]
LogP	1.9	Suven Life Sciences
pKa	8.9	Suven Life Sciences
Solubility	Soluble in DMSO (125 mg/mL)	[5]
BCS Class	Class I	Suven Life Sciences

Pharmacological Properties

SUVN-911 is a potent and selective antagonist of the $\alpha 4\beta 2$ subtype of nicotinic acetylcholine receptors.[1][2] These receptors are ligand-gated ion channels that are widely distributed in brain regions implicated in the pathophysiology of depression.[6][7][8]

Pharmacodynamics

Parameter	Value	Details
Target	$\alpha 4\beta 2$ nicotinic acetylcholine receptor	Neuronal nAChR subtype
Mechanism of Action	Antagonist	Blocks the receptor, preventing activation by acetylcholine
Binding Affinity (K _i)	1.5 nM	For $\alpha 4\beta 2$ nAChRs
Selectivity	High	>10 μ M binding affinity for the ganglionic $\alpha 3\beta 4$ receptor and selective over 70 other targets.

Pharmacokinetics

Phase 1 clinical trials (NCT03155503 and NCT03551288) have evaluated the safety, tolerability, and pharmacokinetics of **SUVN-911** in healthy adult and elderly subjects.[\[9\]](#)[\[10\]](#)

Key Findings from Phase 1 Studies:

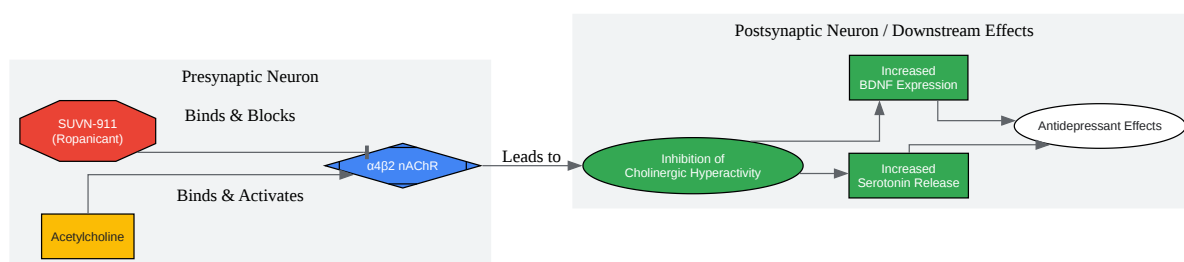
- **Safety and Tolerability:** Single doses up to 60 mg and multiple doses up to 45 mg once daily were found to be safe and well-tolerated. The most frequently reported adverse events were headache and nausea.[\[9\]](#)
- **Dose Proportionality:** Ropanicant exposures were more than dose-proportional following single and multiple administrations.[\[9\]](#)
- **Accumulation:** Upon multiple dosing, 1.5- to 2.5-fold higher exposures for maximum concentration and 1.6- to 4.0-fold higher exposures for AUC were observed on day 14 compared to day 1.[\[9\]](#)
- **Effect of Food, Sex, and Age:** Pharmacokinetics were found to be sex-dependent, with higher exposure observed in females. Food and age had no significant effect on its pharmacokinetics.[\[9\]](#)
- **Elimination:** Urinary excretion represents an insignificant elimination pathway.[\[9\]](#)

Note: Specific C_{max}, T_{max}, and half-life values from these studies are not publicly available in the reviewed literature.

Mechanism of Action and Signaling Pathway

The antidepressant effects of **SUVN-911** are believed to be mediated through its antagonism of $\alpha 4\beta 2$ nAChRs. The "cholinergic hypothesis of depression" suggests that hyperactivity of the cholinergic system may contribute to depressive symptoms.^{[6][7]} By blocking $\alpha 4\beta 2$ nAChRs, **SUVN-911** can modulate downstream signaling pathways, leading to an increase in crucial neurotransmitters and neurotrophic factors.

Preclinical studies have shown that administration of Ropanicant leads to a significant increase in serotonin and brain-derived neurotrophic factor (BDNF) levels in the cortex.^[2]



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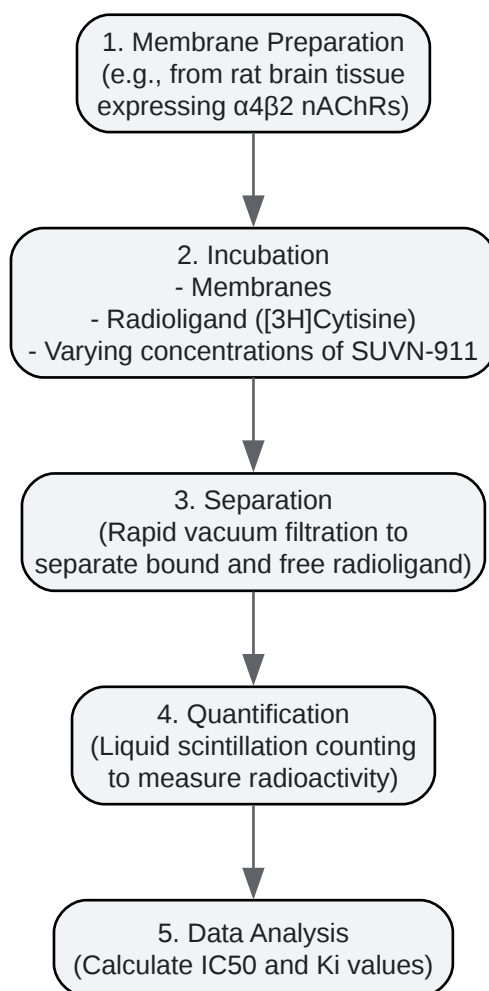
Caption: Proposed signaling pathway of **SUVN-911**.

Key Experimental Protocols

Detailed methodologies for key preclinical and in vitro experiments are crucial for understanding the pharmacological profile of **SUVN-911**.

Receptor Binding Assay (General Protocol)

This protocol is a general representation of how the binding affinity (K_i) of a compound like **SUVN-911** to $\alpha 4\beta 2$ nAChRs is determined using a radioligand binding assay.



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Caption: Workflow for a receptor binding assay.

Methodology:

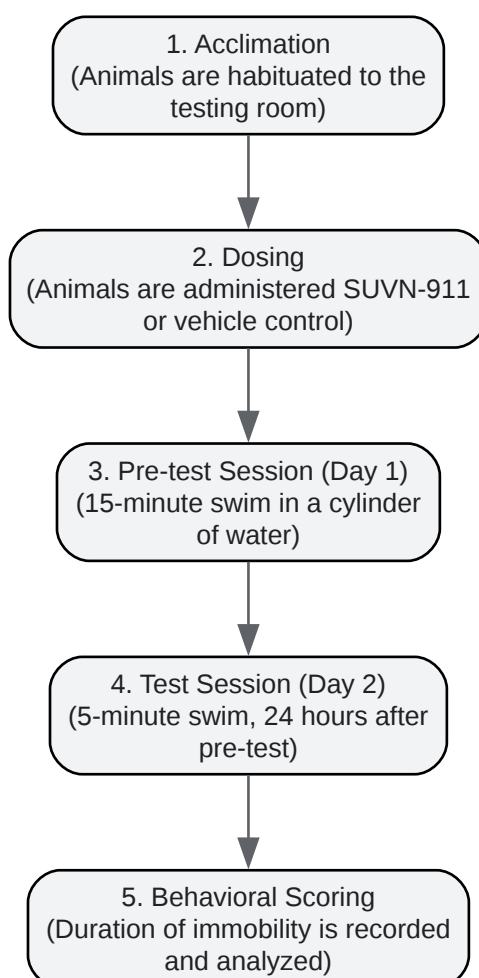
- Membrane Preparation: Brain tissue (e.g., rat cortex) rich in $\alpha 4\beta 2$ nAChRs is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors.
- Incubation: The membranes are incubated with a specific radioligand for $\alpha 4\beta 2$ nAChRs, such as [3 H]cytisine, and various concentrations of the test compound (**SUVN-911**).

- Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis: The concentration of **SUVN-911** that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Forced Swim Test (FST)

The FST is a common preclinical model used to assess antidepressant-like activity in rodents.

[\[5\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)



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Caption: Experimental workflow for the Forced Swim Test.

Methodology:

- Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
- Procedure:
 - Pre-test (Day 1): Each rat is individually placed in the cylinder for a 15-minute swim session. This is done to induce a baseline level of behavioral despair.
 - Dosing: **SUVN-911** or a vehicle control is administered at specified time points before the test session (e.g., orally, 60 minutes prior).
 - Test (Day 2): 24 hours after the pre-test, the animals are placed back in the water for a 5-minute test session.
- Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded. A significant decrease in immobility time in the **SUVN-911** treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Novel Object Recognition (NOR) Task

The NOR task is used to evaluate the effects of a compound on cognition, particularly recognition memory.^{[1][15][16][17][18]}

Methodology:

- Apparatus: An open-field arena (e.g., a square or circular box) is used. A set of two identical objects (familiar objects) and one different object (novel object) are required.
- Procedure:
 - Habituation: Each animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on consecutive days to acclimate to the environment.

- Familiarization/Training Trial (T1): The animal is placed in the arena with two identical objects and allowed to explore them for a specific duration (e.g., 5 minutes).
- Retention Interval: The animal is returned to its home cage for a defined period (e.g., 1 to 24 hours).
- Test Trial (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.
- Scoring: A discrimination index is calculated, typically as the time spent exploring the novel object divided by the total time spent exploring both objects. A higher discrimination index in the treated group suggests improved recognition memory.

Clinical Development

SUVN-911 has completed Phase 1 studies and is currently in Phase 2 clinical trials for the treatment of moderate to severe MDD.[3][19] The progression of **SUVN-911** into later-stage clinical development underscores its potential as a novel therapeutic agent for depression.

Conclusion

SUVN-911 (Ropanicant) is a promising clinical candidate with a well-defined mechanism of action as a potent and selective $\alpha 4\beta 2$ nAChR antagonist. Its chemical and pharmacological properties, combined with positive preclinical and early clinical data, support its continued development for the treatment of Major Depressive Disorder. The potential for a faster onset of action and a better side-effect profile could address significant unmet needs in the current treatment landscape for depression.[4] Further research and the outcomes of ongoing clinical trials will be critical in fully elucidating the therapeutic potential of this novel compound.

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References

- 1. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 2. Ropanicant - Wikipedia [en.wikipedia.org]
- 3. Ropanicant - Suven Life Sciences - AdisInsight [adisinsight.springer.com]
- 4. The Nicotinic Acetylcholine Receptor as a Target for Antidepressant Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in Novel Antidepressants Targeting $\alpha 4\beta 2$ -Nicotinic Acetylcholine Receptors: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nicotinic acetylcholine receptors and depression: a review of the preclinical and clinical literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, Tolerability, and Pharmacokinetics of Ropanicant (SUVN-911), a Novel Alpha4 Beta2 Nicotinic Acetylcholine Receptor ($\alpha 4\beta 2$ nAChR) Antagonist, in Healthy Adult and Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel Object Recognition Test [protocols.io]
- 19. medchemexpress.com [medchemexpress.com]
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